N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide, also known as MLN4924, is a small molecule inhibitor that has shown potential as an anticancer agent. It was first discovered in 2009 and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in cancer therapy.
Mécanisme D'action
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that plays a key role in regulating the activity of the ubiquitin-proteasome pathway, which is responsible for degrading proteins in cells. By blocking NAE activity, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide prevents the activation of NEDD8 and disrupts the normal functioning of the ubiquitin-proteasome pathway. This leads to the accumulation of proteins in cells and ultimately induces cell death.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell death, it can also inhibit the growth and proliferation of cancer cells, block the formation of new blood vessels that feed tumors, and enhance the effectiveness of other anticancer drugs. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide is its specificity for NAE, which allows for targeted inhibition of the ubiquitin-proteasome pathway in cancer cells. This specificity also minimizes off-target effects and reduces the risk of toxicity in normal cells. However, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has some limitations in lab experiments, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of NAE activity.
Orientations Futures
There are several potential future directions for research on N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide. These include exploring its effectiveness in combination with other anticancer drugs, investigating its potential for use in immunotherapy, and developing new formulations or delivery methods to improve its pharmacokinetics and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide and to identify potential biomarkers that could be used to predict response to treatment.
Méthodes De Synthèse
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide involves several steps, including the reaction of 3-fluoroaniline with ethyl chloroacetate to form 2-(3-fluoroanilino)acetate. This intermediate is then reacted with 2-cyano-3-methylbutan-2-ol in the presence of a base to yield N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide. The process is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome pathway. By blocking NAE activity, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide can induce cell death in cancer cells and has shown promise in preclinical studies as a treatment for a variety of cancers, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-5-11(15)7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPKUGEVGWKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.